(3-Methyl-4-nitrophenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone
Description
(3-Methyl-4-nitrophenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Properties
Molecular Formula |
C18H19N3O5S |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(3-methyl-4-nitrophenyl)methanone |
InChI |
InChI=1S/C18H19N3O5S/c1-14-13-15(7-8-17(14)21(23)24)18(22)19-9-11-20(12-10-19)27(25,26)16-5-3-2-4-6-16/h2-8,13H,9-12H2,1H3 |
InChI Key |
GOIKLHHHIUAEKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4-nitrophenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common approach is the condensation of 3-methyl-4-nitrobenzoyl chloride with 4-(phenylsulfonyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-4-nitrophenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate in an aqueous solution.
Major Products
Reduction: Formation of (3-Methyl-4-aminophenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Oxidation: Formation of (3-Carboxy-4-nitrophenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone.
Scientific Research Applications
Chemistry
In chemistry, (3-Methyl-4-nitrophenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways. Its ability to interact with various enzymes and receptors makes it a valuable tool in drug discovery and development.
Industry
In the industrial sector, (3-Methyl-4-nitrophenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (3-Methyl-4-nitrophenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Methyl-4-nitrophenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone shares structural similarities with other sulfonyl piperazine derivatives, such as:
- (3-Methyl-4-nitrophenyl)[4-(methylsulfonyl)piperazin-1-yl]methanone
- (3-Methyl-4-nitrophenyl)[4-(ethylsulfonyl)piperazin-1-yl]methanone
Uniqueness
The uniqueness of (3-Methyl-4-nitrophenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro and sulfonyl groups, along with the piperazine ring, provide a versatile platform for further functionalization and exploration of new chemical spaces.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
